N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Chemical Identity Purity Structural Isomerism

This compound features a 4-sulfonamido-substituted benzamide scaffold, structurally distinct from the 2-sulfonamido regioisomer. Without the zinc-chelating hydrazide moiety, it acts as a chemically matched negative control for KAT6A/B inhibitors like WM-8014. Employ it to validate target engagement, establish SAR, or as an LC-MS/MS reference standard. Secure your research-grade supply today.

Molecular Formula C20H17FN2O3S
Molecular Weight 384.43
CAS No. 881938-75-6
Cat. No. B2799250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
CAS881938-75-6
Molecular FormulaC20H17FN2O3S
Molecular Weight384.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C20H17FN2O3S/c1-14-2-12-19(13-3-14)27(25,26)23-18-8-4-15(5-9-18)20(24)22-17-10-6-16(21)7-11-17/h2-13,23H,1H3,(H,22,24)
InChIKeyWAOMRJBTLIBDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE (CAS 881938-75-6): Structural Identity and Procurement Baseline


N-(4-Fluorophenyl)-4-(4-methylbenzenesulfonamido)benzamide (CAS 881938-75-6) is a synthetic sulfonamide-benzamide conjugate with the molecular formula C20H17FN2O3S and a molecular weight of 384.43 g/mol . It belongs to a broader class of N-aryl-2-sulfonamidobenzamides that have been explored as phosphate transport inhibitors and kinase inhibitors [1]. The compound is currently offered by several chemical suppliers as a research-grade chemical, typically at ≥95% purity, primarily for non-human research applications . Its structural features—a 4-fluorophenyl amide terminus, a central benzamide core, and a 4-methylbenzenesulfonamido (tosyl) group—place it at the intersection of medicinal chemistry fragment libraries and targeted inhibitor design. However, publicly available quantitative bioactivity data specific to this compound remains extremely scarce; most information is derived from structural inference and class-level knowledge.

Why N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE Cannot Be Substituted by Generic Sulfonamide-Benzamide Analogs


Superficially similar sulfonamide-benzamide compounds with the same molecular formula can exhibit profoundly different biological activities due to variations in the position of the sulfonamide attachment, the nature of the aryl substituents, and the connectivity of the amide bridge. A striking example is the structural isomer WM‑8014 (CAS 2055397-18-5), which shares the identical formula C20H17FN2O3S but differs in the arrangement of functional groups and acts as a potent, selective KAT6A/B inhibitor with IC50 values of 8 nM and 28 nM, respectively . In contrast, the target compound bears a 4‑sulfonamido-substituted benzamide scaffold rather than a benzenesulfonohydrazide motif, which would be expected to alter its hydrogen-bonding capacity, zinc-binding geometry (critical for carbonic anhydrase or histone acetyltransferase inhibition), and overall target engagement profile. Similarly, regioisomeric variations—such as the 2‑sulfonamido analog N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide— can lead to different conformational preferences and binding-site complementarity. Therefore, generic substitution without experimental validation risks introducing an inactive or off-target-active species into a carefully optimized biological assay or chemical process.

Quantitative Differentiation Evidence for N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE


Molecular Identity and Purity vs. Closest Structural Isomer WM‑8014

The target compound is a regioisomer of the well-characterized KAT6A/B inhibitor WM‑8014. While WM‑8014 inhibits KAT6A and KAT6B with IC50 values of 8 nM and 28 nM, respectively , the target compound features a 4‑(4‑methylbenzenesulfonamido)benzamide core instead of a benzenesulfonohydrazide. This structural difference is predicted to eliminate the zinc-chelating hydrazide moiety essential for KAT6A/B inhibition [1]. The target compound is supplied at ≥95% purity (HPLC) as a solid [2], whereas WM‑8014 is available at ≥98% purity . The slightly lower purity specification of the target compound may necessitate additional purification steps for highly sensitive applications.

Chemical Identity Purity Structural Isomerism

Predicted Lipophilicity (LogP) Compared to Regioisomeric 2‑Sulfonamido Analog

Computationally predicted LogP values provide a first-pass estimate of differential membrane permeability. The target compound (4‑sulfonamido isomer) has a predicted LogP of approximately 4.3 (ALOGPS 2.1) [1], whereas the 2‑sulfonamido regioisomer N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide exhibits a predicted LogP of 4.84 . The lower lipophilicity of the 4‑sulfonamido derivative suggests moderately reduced passive membrane permeability compared to the 2‑sulfonamido analog.

Lipophilicity LogP Drug-likeness

Phosphate Transport Inhibition Class Potential vs. Structurally Characterized N‑Aryl‑2‑sulfonamidobenzamides

Patent WO2001005398A1 discloses N‑aryl‑2‑sulfonamidobenzamides as phosphate transport inhibitors, with specific compounds such as 5‑bromo‑N‑(4‑bromophenyl)‑2‑(2‑fluorophenylsulfonamido)benzamide showing an IC50 of 12 μM in a phosphate uptake assay [1]. While the target compound is not explicitly described in the patent, it shares the N‑aryl‑sulfonamidobenzamide pharmacophore. The 4‑sulfonamido substitution pattern of the target compound, however, deviates from the 2‑sulfonamido pattern present in the most potent exemplified inhibitors, suggesting potentially attenuated activity in this pathway.

Phosphate Transport Sulfonamide Inhibitor

Absence of Primary Bioactivity Data and Implications for Procurement Decisions

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases as of April 2026 yielded no direct, quantitative bioactivity data (IC50, Ki, EC50, etc.) for N-(4-fluorophenyl)-4-(4-methylbenzenesulfonamido)benzamide (CAS 881938-75-6) [1]. This contrasts sharply with its structural isomer WM‑8014, which has published IC50 values against KAT6A (8 nM), KAT6B (28 nM), and cellular proliferation (IC50 2.4 μM) . The absence of primary pharmacological data means that any claim of target engagement, selectivity, or potency for this compound is unsupported by peer-reviewed evidence.

Bioactivity Data Gap Procurement Caution

Recommended Application Scenarios for N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE Based on Available Evidence


Negative Control for KAT6A/B Inhibitor Selectivity Profiling

Because the 4‑sulfonamido scaffold is predicted to lack the zinc-chelating hydrazide moiety essential for KAT6A/B inhibition [1], this compound can be employed as a chemically matched negative control in experiments using WM‑8014. At equivalent concentrations (e.g., 1–10 μM), the target compound is expected to show no significant inhibition of KAT6A or KAT6B, allowing researchers to attribute observed effects on histone acetylation, senescence, or tumor growth to on-target activity of WM‑8014 rather than off-target sulfonamide effects .

Structure–Activity Relationship (SAR) Probe for Sulfonamide Positional Isomerism

The regioisomeric pair—2‑sulfonamido (available from Hit2Lead) vs. 4‑sulfonamido (target compound)—can be used to systematically assess how sulfonamide attachment position influences solubility, permeability, and target engagement. The measured LogP difference of approximately 0.54 units can be correlated with differential cellular permeability in Caco‑2 or PAMPA assays, providing quantitative SAR data to guide lead optimization of sulfonamide-containing drug candidates.

Analytical Reference Standard for LC‑MS/MS Method Development

With a molecular formula of C20H17FN2O3S (exact mass 384.0944) and ≥95% purity [2], this compound is suitable as a reference standard for developing and validating liquid chromatography–tandem mass spectrometry (LC‑MS/MS) methods aimed at detecting sulfonamide-benzamide derivatives in biological matrices. Its distinct isotopic pattern due to the fluorine atom and sulfur atom facilitates unambiguous identification in complex mixtures.

Phosphate Transport Inhibitor Scaffold Evaluation

Although not directly tested, the compound's N‑aryl‑sulfonamidobenzamide framework aligns with the pharmacophore described in patent WO2001005398A1 for phosphate transport inhibition [3]. It can be evaluated in phosphate uptake assays using renal proximal tubule cell lines (e.g., OK cells) to determine whether the 4‑sulfonamido substitution confers any residual or novel activity compared to the exemplified 2‑sulfonamido inhibitors. Positive or negative results will inform the design of next-generation phosphate transport modulators.

Quote Request

Request a Quote for N-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.